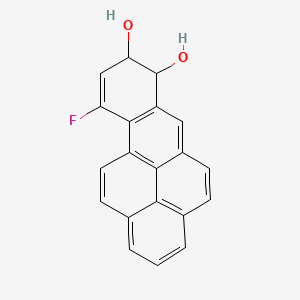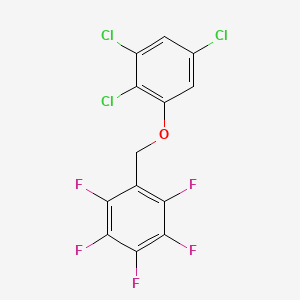
Benzene, 1,2,3,4,5-pentafluoro-6-((2,3,5-trichlorophenoxy)methyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzene, 1,2,3,4,5-pentafluoro-6-((2,3,5-trichlorophenoxy)methyl)- is a complex organic compound characterized by the presence of multiple halogen atoms. This compound is notable for its unique structure, which includes both fluorine and chlorine atoms attached to a benzene ring. The presence of these halogens imparts distinct chemical properties, making it a subject of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1,2,3,4,5-pentafluoro-6-((2,3,5-trichlorophenoxy)methyl)- typically involves a multi-step process. One common method includes the halogenation of a benzene derivative followed by the introduction of the trichlorophenoxy group. The reaction conditions often require the use of catalysts and specific solvents to ensure the desired substitution reactions occur efficiently.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes, utilizing advanced reactors and controlled environments to manage the reactivity of the halogens. The production process must also include purification steps to isolate the desired compound from by-products and unreacted starting materials.
化学反応の分析
Types of Reactions
Benzene, 1,2,3,4,5-pentafluoro-6-((2,3,5-trichlorophenoxy)methyl)- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove halogen atoms or reduce other functional groups.
Substitution: Halogen atoms can be replaced with other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing groups, while substitution reactions can produce derivatives with different functional groups replacing the halogens.
科学的研究の応用
Benzene, 1,2,3,4,5-pentafluoro-6-((2,3,5-trichlorophenoxy)methyl)- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: Its unique structure allows it to interact with biological molecules in specific ways, making it useful in biochemical studies.
Medicine: Research into its potential therapeutic effects is ongoing, particularly in the development of new drugs.
Industry: It is used in the production of specialized materials and chemicals, benefiting from its stability and reactivity.
作用機序
The mechanism by which Benzene, 1,2,3,4,5-pentafluoro-6-((2,3,5-trichlorophenoxy)methyl)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The halogen atoms can form specific bonds with these targets, influencing their activity and pathways. This interaction can lead to changes in cellular processes, which are the basis for its various applications.
類似化合物との比較
Similar Compounds
- 1,2,3,4,5-Pentafluoro-6-(trifluoromethyl)benzene
- Pentafluorobenzene
- 2,3,4,5,6-Pentafluorotoluene
- 2,3,4,5,6-Pentafluoroaniline
Uniqueness
What sets Benzene, 1,2,3,4,5-pentafluoro-6-((2,3,5-trichlorophenoxy)methyl)- apart from these similar compounds is the presence of both fluorine and chlorine atoms, which impart unique reactivity and stability. This dual halogenation makes it particularly versatile in various chemical reactions and applications.
特性
CAS番号 |
87002-05-9 |
|---|---|
分子式 |
C13H4Cl3F5O |
分子量 |
377.5 g/mol |
IUPAC名 |
1,2,3,4,5-pentafluoro-6-[(2,3,5-trichlorophenoxy)methyl]benzene |
InChI |
InChI=1S/C13H4Cl3F5O/c14-4-1-6(15)8(16)7(2-4)22-3-5-9(17)11(19)13(21)12(20)10(5)18/h1-2H,3H2 |
InChIキー |
PNCWRXHBYOYTRV-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C(=C1OCC2=C(C(=C(C(=C2F)F)F)F)F)Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl {3-chloro-4-[(4-methylphenyl)sulfanyl]phenyl}carbamate](/img/structure/B14415597.png)
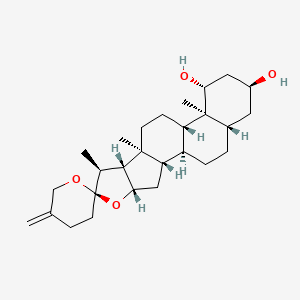


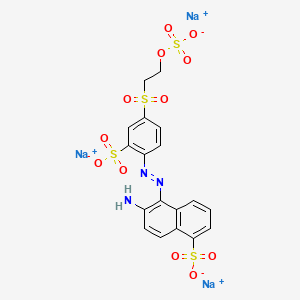
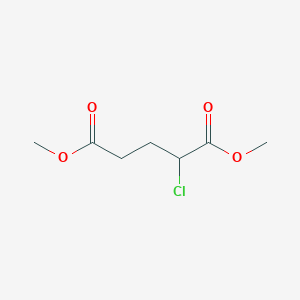
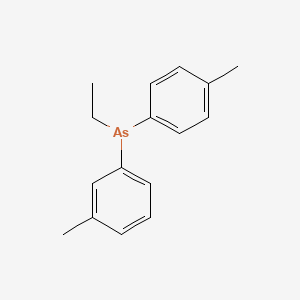
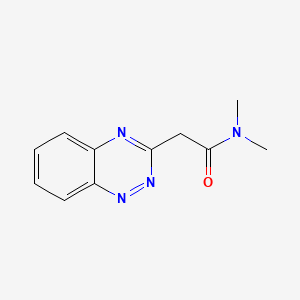

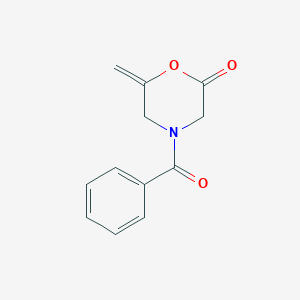
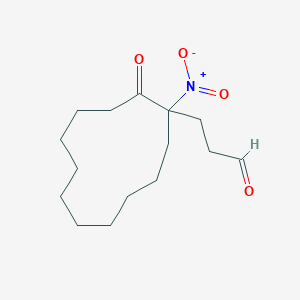
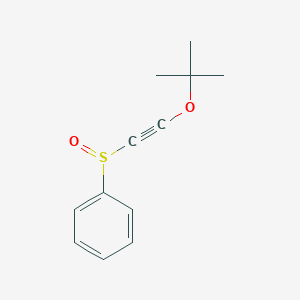
![2-[4-(Acetyloxy)-5-oxofuran-2(5H)-ylidene]ethane-1,1-diyl diacetate](/img/structure/B14415657.png)
